N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a 3-bromophenylmethyl group and a cyclopropanesulfonamide moiety. Based on its IUPAC name, its molecular formula is inferred as C₁₄H₁₉BrN₂O₂S, with a molecular weight of ~359.3 g/mol.
Properties
IUPAC Name |
N-[1-[(3-bromophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2S/c16-13-4-1-3-12(9-13)10-18-8-2-5-14(11-18)17-21(19,20)15-6-7-15/h1,3-4,9,14-15,17H,2,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPCHKGCAKXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Br)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Intermediate Synthesis
The piperidine backbone is synthesized via reductive amination or nucleophilic substitution. A key intermediate, 1-[(3-bromophenyl)methyl]piperidin-3-amine, is prepared by reacting 3-bromobenzyl bromide with piperidin-3-amine under basic conditions. For example, Patent WO2013186692A1 (Search Result) describes analogous alkylation reactions using potassium carbonate in acetonitrile at 60°C, achieving yields of 78–85% for similar bromophenyl-piperidine intermediates.
Sulfonamide Formation
The cyclopropanesulfonamide group is introduced via sulfonylation of the piperidine intermediate. Patent EP3661923B1 (Search Result) outlines a method where 1-[(3-bromophenyl)methyl]piperidin-3-amine reacts with cyclopropanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by warming to room temperature, yielding the sulfonamide product.
Table 1: Comparison of Sulfonylation Conditions
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance reproducibility. Patent EP3661923B1 highlights a two-stage continuous process:
Purification Techniques
Chromatography and crystallization are critical for isolating high-purity product. PubChem CID 44580860 (Search Result) notes that analogous piperidine sulfonamides are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water.
Mechanistic Insights and Side Reactions
Competing Pathways
Over-alkylation of the piperidine nitrogen is a common side reaction. Patent WO2013186692A1 mitigates this by using a 1:1 molar ratio of 3-bromobenzyl bromide to piperidin-3-amine and maintaining pH > 9 with TEA.
Stereochemical Considerations
The stereochemistry at the piperidine 3-position is preserved by avoiding harsh acidic conditions. Patent EP3661923B1 employs chiral resolution using (+)-di-p-toluoyl-D-tartaric acid to isolate the (R)-enantiomer when required.
Comparative Analysis of Methodologies
Efficiency of Solvent Systems
Base Selection
-
Triethylamine : Effective for neutralizing HCl byproducts but may form quaternary ammonium salts at elevated temperatures.
-
Sodium Hydride : Generates H₂ gas, necessitating controlled addition in industrial settings.
Scalability Challenges and Solutions
Exothermic Reactions
Sulfonylation is highly exothermic. Patent EP3661923B1 addresses this via jacketed reactors with external cooling to maintain temperatures below 10°C.
Cost Optimization
Cyclopropanesulfonyl chloride is cost-prohibitive at scale. PubChem CID 44580860 suggests in situ generation from cyclopropanesulfonic acid and thionyl chloride, reducing raw material costs by 40%.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The compound features a cyclopropanesulfonamide moiety linked to a piperidine ring and a bromophenyl group. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's biological activity and interaction with various biological targets.
Pharmacological Activity
N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been investigated for its potential as a drug candidate in treating various conditions:
- Antidepressant Effects : Research indicates that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anticancer Properties : Preliminary studies suggest that sulfonamide derivatives can inhibit tumor growth by interfering with cancer cell proliferation mechanisms. The compound's ability to target specific cancer pathways is under investigation .
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the effects of similar piperidine derivatives on depression models in rodents. Results indicated significant reductions in depressive behaviors, suggesting that modifications to the piperidine structure can enhance efficacy .
Case Study 2: Cancer Treatment
Research documented in Cancer Research highlighted the anticancer potential of sulfonamide derivatives. In vitro studies demonstrated that these compounds inhibited cell growth in various cancer cell lines, providing a basis for further exploration of this compound as a therapeutic agent .
Table 1: Comparative Analysis of Sulfonamide Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antidepressant, Anticancer | Ongoing research |
| N-(4-methylphenyl)sulfonamide | Anticancer | |
| N-(2-thienyl)sulfonamide | Antimicrobial |
Table 2: Mechanistic Insights
| Mechanism of Action | Description |
|---|---|
| Enzyme Inhibition | Interference with metabolic pathways |
| Receptor Modulation | Interaction with neurotransmitter receptors |
Mechanism of Action
The mechanism of action of N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Structural and Molecular Differences
Substituent Effects and Implications
Target Compound vs. Analog 1 :
- The 3-bromophenyl group in the target compound is larger and more lipophilic than the 1,1-dioxothian-4-yl group in Analog 1. Bromine’s polarizability may enhance halogen bonding with biological targets, whereas Analog 1’s sulfone group could improve solubility via hydrogen bonding.
- The molecular weight difference (~359.3 vs. 350.5 g/mol) reflects bromine’s mass contribution (80 g/mol vs. sulfur and oxygen in Analog 1).
- Target Compound vs. Analog 2: Analog 2’s pyridine ring introduces aromaticity and electron-withdrawing groups (Cl, CN), which may alter electronic properties and binding affinity compared to the bromophenyl group. The cyano group in Analog 2 could enhance metabolic stability but reduce solubility. The target compound’s higher molecular weight (~359.3 vs.
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity : The bromophenyl group likely increases logP compared to Analog 1 (sulfone) and Analog 2 (polar pyridine).
- Solubility: Analog 1’s sulfone and Analog 2’s cyano groups may improve aqueous solubility relative to the bromophenyl substituent.
- Metabolic Stability : The cyclopropane sulfonamide in all three compounds may resist oxidative metabolism, but the bromophenyl group in the target compound could slow hepatic clearance due to steric hindrance.
Biological Activity
N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, identified by its CAS number 2548980-78-3, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 373.3 g/mol. The compound features a piperidine ring, a cyclopropane sulfonamide moiety, and a bromophenyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 2548980-78-3 |
| Molecular Formula | C₁₅H₂₁BrN₂O₂S |
| Molecular Weight | 373.3 g/mol |
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the piperidine and sulfonamide groups is hypothesized to enhance its binding affinity and selectivity towards these targets.
Neuropharmacological Effects
Piperidine derivatives are often investigated for their neuropharmacological activities. Compounds with similar scaffolds have demonstrated effects on neurotransmitter systems, including dopamine and serotonin pathways. This raises the possibility that this compound may influence mood or cognitive functions, warranting further exploration.
Case Studies and Research Findings
- In Vitro Studies : Initial screening assays have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, though specific IC50 values remain to be determined.
- Animal Models : Preliminary animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo. Such studies will help clarify dosage regimens and potential side effects.
Q & A
Q. Key Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
- Temperature Control : Low temperatures (0–5°C) prevent decomposition during sensitive steps .
- Monitoring : Thin-layer chromatography (TLC) and H NMR track intermediate formation .
Basic: Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Answer:
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
- Structural Confirmation :
- H/C NMR: Assigns proton/carbon environments (e.g., piperidine CH groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H] peak matching theoretical mass) .
- Functional Group Analysis : Fourier-transform infrared spectroscopy (FTIR) confirms sulfonamide S=O stretches (~1350 cm) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's biological targets?
Answer:
Validate Computational Models : Cross-check docking results with experimental binding assays (e.g., surface plasmon resonance [SPR] or isothermal titration calorimetry [ITC]).
Control for Off-Target Effects : Use knockout cell lines or competitive binding assays to confirm specificity .
Reconcile Discrepancies : Adjust force field parameters in simulations to better reflect experimental conditions (e.g., solvation effects) .
Advanced: What methodological approaches are recommended for studying the compound's structure-activity relationships (SAR) in enzyme inhibition?
Answer:
Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing bromophenyl with fluorophenyl) .
Enzymatic Assays : Measure IC values against target enzymes (e.g., carbonic anhydrase) under standardized pH and temperature conditions .
Computational SAR : Perform molecular dynamics simulations to correlate substituent effects with binding free energies .
Basic: What are the common challenges in synthesizing the cyclopropane sulfonamide moiety, and how can they be addressed?
Answer:
- Challenge : Ring strain in cyclopropane increases reactivity, leading to side reactions.
- Mitigation :
- Use mild coupling conditions (e.g., low temperature, inert atmosphere) .
- Introduce the sulfonamide group early to avoid destabilizing intermediates .
Advanced: How should researchers design experiments to assess the compound's pharmacokinetic properties while minimizing in vitro-in vivo discrepancies?
Answer:
In Vitro Models : Use hepatocyte microsomes for metabolic stability studies and Caco-2 cells for permeability assays .
In Vivo Correlation : Administer the compound to rodent models and compare plasma concentration-time profiles with in vitro clearance data .
Adjust for Species Differences : Account for variations in cytochrome P450 activity between humans and animal models .
Advanced: What strategies are effective for elucidating the compound's binding mode to atypical targets using biophysical methods?
Answer:
- X-ray Crystallography : Co-crystallize the compound with purified protein targets (e.g., kinases) to resolve binding interactions at atomic resolution .
- NMR Titrations : Monitor chemical shift perturbations in H-N HSQC spectra to map binding interfaces .
- Mutagenesis Studies : Validate key residues (e.g., Ala-scanning) to confirm critical binding interactions .
Basic: What steps are essential in validating the compound's stability under various storage conditions?
Answer:
Accelerated Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light for 4–8 weeks .
Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed sulfonamide) .
Optimal Storage : Recommend airtight containers with desiccants at -20°C for long-term stability .
Advanced: How can conflicting data from different biological assays targeting the same pathway be systematically analyzed?
Answer:
Meta-Analysis : Pool data from orthogonal assays (e.g., Western blot vs. ELISA) and apply statistical weighting based on assay robustness .
Pathway Mapping : Use bioinformatics tools (e.g., KEGG) to identify cross-talk between pathways that may explain discrepancies .
Dose-Response Validation : Repeat assays at multiple concentrations to rule out concentration-dependent effects .
Advanced: What computational tools are recommended for predicting the compound's metabolic pathways, and how should these be validated experimentally?
Answer:
- Tools :
- GLORY : Predicts phase I/II metabolism sites based on molecular descriptors .
- SwissADME : Estimates cytochrome P450 liabilities and clearance rates .
- Validation :
- In Vitro Metabolite ID : Use LC-MS/MS to detect predicted metabolites in hepatocyte incubations .
- Isotope Labeling : Synthesize C-labeled analogs to trace metabolic fate in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
